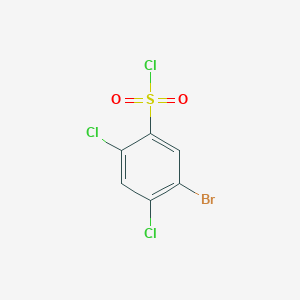![molecular formula C7H12ClN3O B1379218 2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride CAS No. 1803609-93-9](/img/structure/B1379218.png)
2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride
Vue d'ensemble
Description
“2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride” is a chemical compound with the CAS Number: 1803609-93-9 . It has a molecular weight of 189.64 .
Synthesis Analysis
The synthesis of cyanoacetamides, such as “2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride . The InChI code is 1S/C7H11N3O.ClH/c8-3-6(11)10-5-7(4-9)1-2-7;/h1-3,5,8H2,(H,10,11);1H .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
The compound , due to its structural complexity and reactivity, is a subject of interest in various synthetic and chemical transformation studies. For instance, its analogs, such as trans-2-acetamidocyclohexanol derivatives, have been shown to react with thionyl chloride, leading to the formation of cyclohexanooxazoline hydrochloride derivatives. These derivatives undergo facile hydrolysis to cis-2-aminocyclohexanol hydrochloride, showcasing a method for converting trans-2-acetamidocyclanols to cis-2-aminocyclanol derivatives using thionyl chloride inversion reaction (Bannard, Gibson, & Parkkari, 1971).
Another significant transformation involves the synthesis of 2-amino-2-deoxy-D-galactose derivatives from methyl 2-acetamido-3-O-acetyl-2-deoxy-4,6-di-O-methanesulphonyl-α-D-glucopyranoside through nucleophilic replacement reactions of sulphonates, offering a convenient synthesis path for galactosamine derivatives (Hill & Hough, 1968).
Analytical Chemistry Applications
In analytical chemistry, certain acetamide derivatives like AMACE1 (acetamide, 2-amino-N-[[3,5-bis(trifluoromethyl)phenyl]-methyl]-N-methyl-, monohydrochloride) have been synthesized for applications in trace organic analysis. AMACE1 was coupled under aqueous conditions to various analytes, demonstrating its potential in enhancing the detectability of small, organic analytes containing keto or carboxylic acid groups (Lu & Giese, 2000).
Synthesis of Medicinal Compounds
The core structure of 2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride and its derivatives has been explored in the synthesis of medicinal compounds. For example, synthesis efforts have led to the development of novel series of potent opioid kappa agonists by modifying the carbon adjacent to the amide nitrogen (C1) and exploring variations in N-acyl, N-alkyl, and amino functions (Barlow et al., 1991).
Safety And Hazards
Propriétés
IUPAC Name |
2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c8-3-6(11)10-5-7(4-9)1-2-7;/h1-3,5,8H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEWCXJGOFGLAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CN)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





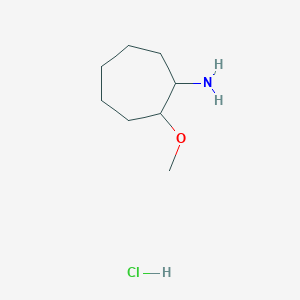
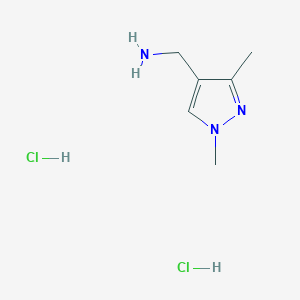
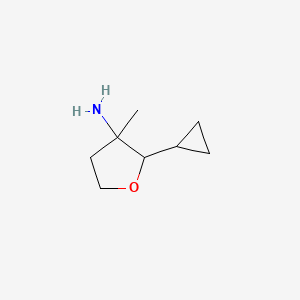
![[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine](/img/structure/B1379148.png)
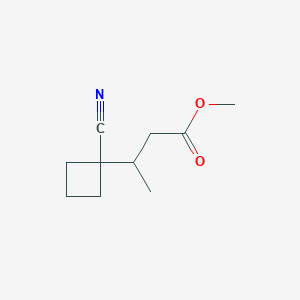
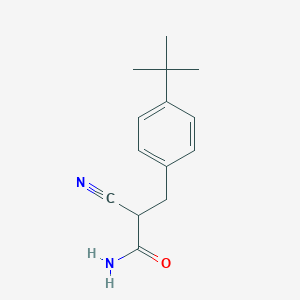
![tert-butyl N-[3-(4-ethoxyphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1379152.png)
![benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate](/img/structure/B1379153.png)



